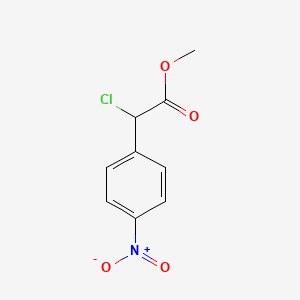

Methyl 2-chloro-2-(4-nitrophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-chloro-2-(4-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-15-9(12)8(10)6-2-4-7(5-3-6)11(13)14/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAVZAICHIBXQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to Methyl 2 Chloro 2 4 Nitrophenyl Acetate and Its Advanced Precursors

Direct Synthetic Routes to the Core Structure

The direct synthesis of methyl 2-chloro-2-(4-nitrophenyl)acetate can be achieved by introducing the chloro substituent at the alpha position of the phenylacetate (B1230308) scaffold, esterifying the corresponding carboxylic acid, or through nucleophilic substitution reactions.

Esterification-Based Syntheses of Analogous Acetates

A primary and straightforward route to this compound involves the esterification of its corresponding carboxylic acid, 2-chloro-2-(4-nitrophenyl)acetic acid. The Fischer esterification, a classic method, utilizes an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid, to drive the equilibrium towards the formation of the methyl ester and water. The reaction mechanism involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from methanol. Subsequent dehydration yields the final ester product. While this method is robust, the availability and synthesis of the 2-chloro-2-(4-nitrophenyl)acetic acid precursor is a critical consideration.

| Reactants | Catalyst | Solvent | Conditions | Product |

| 2-chloro-2-(4-nitrophenyl)acetic acid, Methanol | Sulfuric Acid (H₂SO₄) | Excess Methanol | Reflux | This compound |

An alternative approach involves the reaction of the sodium salt of the carboxylic acid with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in a suitable polar aprotic solvent. This method avoids the use of strong acids and can be advantageous for sensitive substrates.

Nucleophilic Substitution Strategies for Halogenated Phenols and Acetates

Nucleophilic substitution offers another avenue for the synthesis of the target molecule. One conceptual strategy involves the displacement of a suitable leaving group at the alpha position of a methyl (4-nitrophenyl)acetate (B1239239) derivative. For instance, starting with methyl 2-hydroxy-2-(4-nitrophenyl)acetate, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a chloride ion from a source like lithium chloride.

A more direct conversion of the hydroxyl group to a chloro group can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, leading to the desired product with inversion of configuration if a chiral center is present.

| Starting Material | Reagent | Product |

| Methyl 2-hydroxy-2-(4-nitrophenyl)acetate | Thionyl Chloride (SOCl₂) | This compound |

| Methyl 2-hydroxy-2-(4-nitrophenyl)acetate | Phosphorus Pentachloride (PCl₅) | This compound |

Furthermore, nucleophilic aromatic substitution (SNAr) on precursors like 4-nitro-halobenzenes can be employed to build the acetic acid side chain, followed by chlorination and esterification. However, these multi-step sequences are generally less direct.

Alpha-Halogenation Approaches to the Methyl Phenylacetate Scaffold

The direct introduction of a chlorine atom at the alpha position of methyl (4-nitrophenyl)acetate is a highly attractive and atom-economical approach. This can be achieved through radical or ionic pathways, depending on the chosen halogenating agent and reaction conditions.

Common reagents for the alpha-chlorination of esters include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). The reaction with NCS often requires a radical initiator, such as azobisisobutyronitrile (AIBN) or light, to generate a chlorine radical. This radical then abstracts the alpha-hydrogen from the ester, and the resulting carbon-centered radical reacts with another molecule of NCS to propagate the chain and yield the chlorinated product.

| Substrate | Chlorinating Agent | Initiator/Catalyst | Product |

| Methyl (4-nitrophenyl)acetate | N-Chlorosuccinimide (NCS) | AIBN or Light | This compound |

| Methyl (4-nitrophenyl)acetate | Sulfuryl Chloride (SO₂Cl₂) | Radical Initiator | This compound |

Alternatively, under acidic conditions, the ester can be enolized, and the resulting enol can react with an electrophilic chlorine source. The strong electron-withdrawing nature of the p-nitrophenyl group facilitates the formation of the enol or enolate intermediate, making this position susceptible to electrophilic attack.

Asymmetric Synthesis Methodologies for Enantioselective Production

The presence of a stereocenter at the alpha-carbon of this compound necessitates the development of asymmetric synthetic methods to obtain enantiomerically pure forms, which are often required for pharmaceutical applications.

Chiral Catalyst-Mediated Approaches

The use of chiral catalysts to control the stereochemical outcome of the alpha-chlorination reaction is a powerful strategy. This approach relies on the formation of a transient chiral complex between the catalyst and the substrate or the chlorinating agent, which then directs the attack of the electrophilic chlorine from a specific face of the enolate intermediate.

Various chiral catalysts, including those based on transition metals (e.g., copper, palladium, nickel) with chiral ligands and organocatalysts (e.g., chiral amines, phosphoric acids, or thioureas), have been developed for asymmetric alpha-halogenations. For instance, a chiral amine catalyst can react with the ester to form a chiral enamine, which then reacts enantioselectively with an electrophilic chlorine source like NCS. Subsequent hydrolysis would release the chiral chlorinated ester and regenerate the catalyst.

Recent advancements have focused on the development of highly efficient organocatalysts that can promote these transformations with high enantioselectivity and yield under mild conditions.

Chiral Auxiliary-Based Syntheses

An alternative and well-established method for asymmetric synthesis involves the use of a chiral auxiliary. In this approach, the achiral starting material, (4-nitrophenyl)acetic acid, is first covalently attached to a chiral molecule (the auxiliary). The resulting diastereomeric intermediate then undergoes a diastereoselective chlorination reaction, where the steric and electronic properties of the chiral auxiliary direct the approach of the chlorinating agent to one face of the molecule.

Commonly used chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. After the chlorination step, the chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched 2-chloro-2-(4-nitrophenyl)acetic acid, which can then be esterified to the desired methyl ester. The chiral auxiliary can often be recovered and reused.

| Chiral Auxiliary | Key Steps |

| Evans Oxazolidinone | 1. Acylation of the auxiliary with (4-nitrophenyl)acetyl chloride. 2. Diastereoselective chlorination of the resulting imide. 3. Cleavage of the auxiliary to yield the chiral acid. |

| Oppolzer's Camphorsultam | 1. Formation of the N-acylsultam from (4-nitrophenyl)acetic acid. 2. Diastereoselective chlorination. 3. Hydrolysis to afford the chiral acid and recover the auxiliary. |

This methodology provides a reliable way to control the stereochemistry of the alpha-chlorination, although it typically involves additional steps for the attachment and removal of the auxiliary.

Enantioselective Derivatization Strategies

The synthesis of specific enantiomers of α-chloro esters like this compound is of significant interest due to the stereospecific bioactivity often observed in chiral molecules. Enantioselective derivatization strategies focus on introducing chirality in a controlled manner to yield a product with a high excess of one enantiomer. While direct asymmetric chlorination of the parent ester, Methyl 2-(4-nitrophenyl)acetate, presents a formidable challenge, alternative strategies involving chiral catalysts or auxiliaries are commonly explored in organic synthesis.

A prevalent approach for analogous systems involves the use of chiral catalysts, such as modified Cinchona alkaloids or proline derivatives, in reactions that establish the chiral center. google.commdpi.com For instance, asymmetric Michael additions of nitromethane (B149229) to chalcone (B49325) derivatives have been successfully catalyzed by chiral squaramide catalysts derived from Cinchona alkaloids, achieving excellent enantioselectivities (up to 99% ee). mdpi.com This type of catalytic system could potentially be adapted for the enantioselective synthesis of precursors to this compound. The reaction conditions for such asymmetric syntheses are often optimized by screening different catalysts, solvents, and temperatures to maximize both yield and enantiomeric excess.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Q1 | CH₂Cl₂ | Room Temp | 72 | - |

| 2 | Q4 | CH₂Cl₂ | 0 | 72 | 79 |

| 3 | Q4 | CH₂Cl₂ | Room Temp | 72 | 96 |

| 4 | Q4 | CH₂Cl₂ | 40 | 72 | 85 |

| 5 | Q4 | CH₂Cl₂ | Room Temp | 100 | 97 |

Green Chemistry and Sustainable Synthetic Methodologies

In line with the principles of green chemistry, modern synthetic approaches aim to reduce environmental impact by utilizing sustainable techniques. mdpi.com These methodologies focus on increasing reaction efficiency, minimizing waste, and using less hazardous materials.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ajrconline.orgijnrd.org By directly heating the reaction mixture through dielectric heating, microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance product purity. ijnrd.orgrsc.org This technique has been applied to a wide array of organic reactions, including the synthesis of heterocyclic compounds and other complex molecules. nih.govat.ua For the synthesis of compounds like this compound, microwave protocols could be applied to the esterification of the corresponding carboxylic acid or the chlorination step. The benefits often include shorter reaction times (minutes instead of hours) and improved yields compared to traditional refluxing methods. ajrconline.orgnih.gov

| Reaction Type | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Knoevenagel Condensation | Microwave | ~2 min | ~92% |

| Knoevenagel Condensation | Conventional | Several hours | Lower than MW |

| Three-Component Domino Reaction | Microwave | 4 min | 80-95% |

| Three-Component Domino Reaction | Conventional (Oil Bath) | 60 min | Lower than MW |

Solvent-Free Reaction Conditions

Performing chemical reactions under solvent-free, or neat, conditions is a cornerstone of green synthesis. This approach eliminates the need for potentially toxic and volatile organic solvents, which simplifies purification, reduces waste, and lowers costs. Solvent-free reactions are often conducted by grinding solid reactants together, sometimes with a catalytic amount of a liquid or solid support, or by using one of the reactants as the solvent. In conjunction with microwave irradiation, solvent-free conditions can lead to highly efficient and environmentally benign synthetic protocols. nih.gov For example, a one-pot, three-component domino reaction to synthesize quinoline (B57606) derivatives was performed efficiently under solvent-free and microwave conditions, highlighting the potential of this combined approach for creating complex molecules with high atom economy. nih.gov

Continuous Flow Synthesis Techniques

Continuous flow chemistry represents a paradigm shift from traditional batch processing, enabling the synthesis of chemical compounds in a continuously flowing stream within a network of tubes or microreactors. mdpi.comnih.gov This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and greater consistency. mdpi.com Intermediates can be generated and consumed in situ, avoiding the need for isolation and purification between steps. mdpi.com The synthesis of nitroaromatic compounds, key precursors for molecules like this compound, has been successfully demonstrated in continuous flow systems. For instance, the production of ortho-4-(2-fluoro-4-nitrophenyl)morpholine, an intermediate for the antibiotic Linezolid, was optimized in a microreactor, achieving high conversion (≈99%) and a production rate of up to 195 mg/h with a residence time of only 50 seconds. researchgate.net Such systems provide significant advantages in terms of productivity and process safety, especially for reactions involving hazardous reagents or unstable intermediates. nih.gov

| Parameter | Value |

|---|---|

| Optimal Temperature | 105 °C |

| Residence Time (τ) | 50 s |

| Limiting Reactant Conversion | ~99% |

| Production Rate (Microreactor) | 157-195 mg/h |

| Production Rate (Scaled-up) | 1.5 - 7.5 g/h |

Purification and Isolation Techniques in Academic Synthesis Research

Following synthesis, the crude product must be purified to remove unreacted starting materials, reagents, catalysts, and byproducts. In an academic research setting, the choice of purification method depends on the physical properties of the target compound and the nature of the impurities. For solid compounds like this compound, recrystallization is a common and effective technique. This involves dissolving the crude solid in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solvent.

Column chromatography is another powerful and widely used purification technique. mdpi.com In this method, the crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel or alumina. An eluent (or a mixture of solvents) is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the eluent. The separated components are collected in fractions, and those containing the pure product are combined and the solvent evaporated. The progress of the purification is often monitored by Thin-Layer Chromatography (TLC). For complex mixtures or when isomers are present, High-Performance Liquid Chromatography (HPLC) may be employed for more precise separation. Finally, after isolation, the structure and purity of the compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov

Chemical Reactivity and Detailed Mechanistic Investigations

Reactions Involving the Alpha-Chloro Group

The alpha-chloro group, being a good leaving group, is the primary site for nucleophilic substitution and elimination reactions. The benzylic position of this chlorine atom, activated by the aromatic ring, further enhances its reactivity.

Nucleophilic substitution reactions at the alpha-carbon of Methyl 2-chloro-2-(4-nitrophenyl)acetate can proceed through different mechanisms, primarily the SN1 and SN2 pathways. masterorganicchemistry.com The operative mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

The strong electron-withdrawing effect of the para-nitro group plays a dual role. It destabilizes the potential carbocation intermediate required for an SN1 pathway, thereby disfavoring it. Conversely, the inductive effect of the nitro group increases the electrophilicity of the alpha-carbon, making it more susceptible to nucleophilic attack in an SN2 reaction. masterorganicchemistry.com However, the benzylic nature of the substrate can stabilize a carbocation, making the SN1 pathway possible under certain conditions, such as with a weak nucleophile in a polar protic solvent. masterorganicchemistry.com

Kinetic studies on similar benzylic halides show that the rate of SN2 reactions is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). youtube.com In contrast, the rate of SN1 reactions is primarily dependent on the concentration of the substrate (first-order kinetics), as the rate-determining step is the formation of the carbocation. youtube.com

Table 1: Expected Relative Rates of Nucleophilic Substitution with this compound

| Nucleophile | Expected Predominant Mechanism | Expected Relative Rate |

| I⁻ | SN2 | Fast |

| CN⁻ | SN2 | Fast |

| RS⁻ | SN2 | Fast |

| H₂O | SN1/SN2 Borderline | Slow |

| ROH | SN1/SN2 Borderline | Slow |

| RCOO⁻ | SN2 | Moderate |

This table is illustrative and based on general principles of nucleophilic substitution reactions.

SN2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the alpha-carbon from the backside, simultaneously displacing the chloride ion. masterorganicchemistry.com This "backside attack" leads to an inversion of stereochemistry at the alpha-carbon. The transition state is a trigonal bipyramidal structure where the nucleophile and the leaving group are partially bonded to the alpha-carbon. masterorganicchemistry.com Strong, less sterically hindered nucleophiles and polar aprotic solvents favor the SN2 mechanism. masterorganicchemistry.com

SN1 Mechanism: This two-step mechanism begins with the slow, rate-determining departure of the leaving group (chloride ion) to form a planar carbocation intermediate. masterorganicchemistry.com This intermediate is stabilized by resonance with the adjacent 4-nitrophenyl ring. In the second, fast step, the nucleophile attacks the carbocation from either face, leading to a racemic or near-racemic mixture of products. masterorganicchemistry.com Weak nucleophiles and polar protic solvents, which can solvate both the leaving group and the carbocation, favor the SN1 pathway. masterorganicchemistry.com

The stereochemistry of the product is a key indicator of the reaction mechanism.

If the starting material is chiral, an SN2 reaction will proceed with inversion of configuration at the alpha-carbon.

An SN1 reaction will lead to racemization , as the planar carbocation intermediate can be attacked by the nucleophile from either side with roughly equal probability.

In the presence of a strong, sterically hindered base, elimination reactions can compete with or even dominate over substitution. byjus.com These reactions result in the formation of an alkene.

E2 Mechanism: This is a concerted, one-step process where the base abstracts a proton from a carbon adjacent to the alpha-carbon (a beta-hydrogen), and the leaving group departs simultaneously, forming a double bond. byjus.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. For an efficient E2 reaction, the beta-hydrogen and the leaving group should ideally be in an anti-periplanar conformation. youtube.com

E1 Mechanism: This two-step mechanism shares the same carbocation intermediate as the SN1 reaction. youtube.com After the formation of the carbocation, a weak base (which can be the solvent) abstracts a beta-hydrogen to form the alkene. E1 reactions often accompany SN1 reactions, especially at higher temperatures. psu.edu

The electron-withdrawing nitro group can influence the regioselectivity of elimination, favoring the formation of the more substituted and conjugated alkene (Zaitsev's rule), although the specific outcome can be influenced by the base and reaction conditions.

The alpha-chloro group in this compound can participate in various organometallic cross-coupling reactions to form new carbon-carbon bonds. The presence of electron-withdrawing groups on the aromatic ring can influence the reactivity in these transformations. acs.org

Suzuki Coupling: This palladium-catalyzed reaction could potentially couple the alpha-carbon with an organoboron reagent. While challenging for alkyl halides, advancements have been made for activated systems like benzylic halides.

Heck Reaction: In a Heck-type reaction, the compound could potentially couple with an alkene in the presence of a palladium catalyst and a base.

Iron-Catalyzed Coupling: Recent studies have shown that iron catalysts can effectively couple benzylic halides with various nucleophiles, including disulfides, and are tolerant of electron-withdrawing groups. nih.govacs.org This suggests a potential route for the functionalization of this compound. Cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl halides has also been reported to be effective for substrates bearing ester functionalities. rsc.org

Nucleophilic Substitution Reactions and Kinetics

Transformations of the Methyl Ester Moiety

The methyl ester group is also a site of reactivity, primarily through nucleophilic acyl substitution.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-2-(4-nitrophenyl)acetic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible due to the deprotonation of the resulting carboxylic acid. Kinetic studies on the hydrolysis of similar esters, like p-nitrophenyl acetate (B1210297), have been extensively performed. acs.orgmdpi.comresearchgate.net

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl group of the ester can be exchanged with another alkyl group from the alcohol.

Transesterification Processes

Transesterification is a fundamental organic reaction where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.orgbyjus.com This process can be catalyzed by either an acid or a base. wikipedia.org

Base-Catalyzed Mechanism: In the presence of a base, the alcohol reactant is deprotonated to form a more nucleophilic alkoxide ion. byjus.commasterorganicchemistry.com This alkoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. byjus.commasterorganicchemistry.com The original alkoxy group (methoxide) is subsequently eliminated as a leaving group, resulting in the formation of the new ester. byjus.com

Ester Hydrolysis Mechanisms under Acidic and Basic Conditions

Ester hydrolysis, the cleavage of an ester bond by water, can be performed under both acidic and basic conditions to yield a carboxylic acid and an alcohol. jk-sci.comdalalinstitute.com

Acid-Catalyzed Hydrolysis: The mechanism of acid-catalyzed hydrolysis is the reverse of Fischer esterification. dalalinstitute.comchemistrysteps.com The process begins with the protonation of the carbonyl oxygen by an acid catalyst, such as hydronium ion (H₃O⁺), which activates the carbonyl group for nucleophilic attack by water. youtube.comyoutube.comchemguide.co.ukchemistrysteps.com This leads to the formation of a tetrahedral intermediate. jk-sci.comlibretexts.org Subsequent proton transfers and the elimination of methanol (B129727) result in the formation of 2-chloro-2-(4-nitrophenyl)acetic acid. youtube.comlibretexts.org This reaction is an equilibrium process. chemguide.co.ukchemistrysteps.com For esters with tertiary alkyl groups, the mechanism can proceed via an Sₙ1 pathway due to the formation of a stable carbocation. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. jk-sci.com This forms a tetrahedral intermediate from which the methoxide (B1231860) ion is eliminated. jk-sci.com The resulting carboxylic acid is then deprotonated by the base in the reaction mixture to form a carboxylate salt. chemistrysteps.com This final deprotonation step is essentially irreversible and drives the reaction to completion. jk-sci.comchemistrysteps.com An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid. jk-sci.com

Reduction Reactions to Alcohol Derivatives

The ester functional group in this compound can be reduced to a primary alcohol, yielding 2-chloro-2-(4-nitrophenyl)ethanol. This transformation typically requires strong reducing agents.

Powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for reducing esters to primary alcohols. commonorganicchemistry.comorgoreview.comchemistrysteps.comharvard.edu The reaction involves the addition of two hydride ions to the carbonyl group. chemistrysteps.com An aldehyde is formed as an intermediate which is then further reduced to the alcohol. orgoreview.com Weaker reducing agents like Sodium Borohydride (NaBH₄) are generally not reactive enough to reduce esters. orgoreview.comlibretexts.org Other reagents that can be employed for this reduction include Lithium Borohydride (LiBH₄) and Borane-dimethyl sulfide (B99878) (BH₃-SMe₂). commonorganicchemistry.comharvard.edu Diisobutylaluminum Hydride (DIBAL-H) can also be used, and under controlled conditions, it may allow for the selective reduction of the ester to the corresponding aldehyde. commonorganicchemistry.comorgoreview.com

Reactivity of the Para-Nitrophenyl (B135317) Group

The para-nitrophenyl group of the molecule exhibits its own characteristic reactivity, primarily centered around the nitro group and the aromatic ring itself.

Reductive Transformations of the Nitro Group (e.g., to amino)

The nitro group is readily reduced to an amino group, which is a key transformation in the synthesis of many pharmaceutical and fine chemicals. researchgate.netacs.org This reduction can be achieved through various methods, with a focus on chemoselectivity to avoid affecting the ester or chloro functionalities.

Catalytic Hydrogenation: Catalytic hydrogenation is a common and efficient method for nitro group reduction. commonorganicchemistry.com Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel are frequently used with hydrogen gas. commonorganicchemistry.comgoogle.comwikipedia.org Raney nickel is particularly useful when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com Transfer hydrogenation, using hydrogen donors like hydrazine (B178648) or formic acid in the presence of a catalyst, offers an alternative to using hydrogen gas. researchgate.netscispace.com

Chemical Reduction: Several chemical reducing systems can selectively reduce the nitro group. A combination of Sodium Borohydride (NaBH₄) and a transition metal salt like Iron(II) chloride (FeCl₂) has been shown to be highly chemoselective for reducing aromatic nitro groups in the presence of ester functionalities, yielding the corresponding anilines in high yields. researchgate.netthieme-connect.com Other common reagents include metals in acidic media, such as iron or zinc in acetic acid, or tin(II) chloride (SnCl₂). commonorganicchemistry.comresearchgate.net These methods are often preferred for their mildness and selectivity. commonorganicchemistry.comniscpr.res.in

| Reagent System | Selectivity Notes | Reference(s) |

| H₂/Pd/C | Highly efficient but may also reduce other functional groups. | commonorganicchemistry.com |

| H₂/Raney Ni | Good for substrates with halogen substituents to avoid dehalogenation. | commonorganicchemistry.com |

| NaBH₄/FeCl₂ | High chemoselectivity for nitro group reduction in the presence of esters. | researchgate.netthieme-connect.com |

| Fe/Acid | Mild conditions, good for selective reductions. | commonorganicchemistry.com |

| SnCl₂ | Mild reagent, preserves many other reducible groups. | commonorganicchemistry.com |

Nucleophilic Aromatic Substitution on the Nitrophenyl Ring

The presence of the strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). wikipedia.orgchemistrysteps.com This reaction allows for the displacement of a leaving group, such as the chloro substituent, by a nucleophile.

The SₙAr mechanism typically proceeds via an addition-elimination pathway. wikipedia.orgeijas.com A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The electron-withdrawing nitro group is crucial for stabilizing the negative charge of this intermediate, particularly when it is positioned ortho or para to the site of attack. youtube.comlibretexts.orglibretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product. libretexts.org The rate of this reaction is influenced by the nature of the leaving group and the strength of the nucleophile. chemistrysteps.com

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. numberanalytics.com The substituents already present on the ring significantly influence the rate and regioselectivity of these reactions. masterorganicchemistry.commsu.edu

The para-nitrophenyl group in this compound contains two substituents: the nitro group and the chloro-acetyl-methyl ester group. Both of these are considered deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene (B151609). masterorganicchemistry.comlibretexts.orgoneonta.edu This deactivation occurs because they withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.comlibretexts.org

The nitro group is a strong deactivating group and a meta-director. numberanalytics.comoneonta.edu The chloro-acetyl-methyl ester substituent is also deactivating. When multiple deactivating groups are present, the ring becomes significantly less reactive, and forcing conditions may be required for any electrophilic substitution to occur. msu.eduoneonta.edu The directing effects of the existing groups would determine the position of any incoming electrophile. msu.edu Given the strong deactivating nature of the nitro group, further electrophilic substitution on this ring is generally unfavorable.

| Substituent | Effect on Ring | Directing Effect | Reference(s) |

| -NO₂ | Strongly Deactivating | Meta | numberanalytics.comoneonta.edu |

| -CH(Cl)COOCH₃ | Deactivating | Meta (predicted) | masterorganicchemistry.comlibretexts.org |

Interplay of Functional Groups and Remote Substituent Effects

The simultaneous presence of a chloro, a 4-nitrophenyl, and a methyl acetate group on the same carbon atom creates a complex electronic and steric environment that significantly influences the reactivity of this compound. The following sections dissect these intricate relationships.

Electronic Effects on Reaction Rates and Selectivity

The rate and selectivity of nucleophilic substitution reactions at the benzylic carbon of this compound are profoundly influenced by the powerful electron-withdrawing nature of the para-nitro group. This effect is a classic example of substituent effects in organic chemistry, which can often be quantified using linear free-energy relationships such as the Hammett equation.

The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). The σ value is a measure of the electronic effect of a substituent, with positive values indicating electron-wielding groups and negative values indicating electron-donating groups. The ρ value reflects the sensitivity of the reaction to these substituent effects.

For reactions proceeding through a transition state with a buildup of negative charge, electron-withdrawing groups accelerate the reaction, resulting in a positive ρ value. Conversely, for reactions involving a carbocationic intermediate (Sₙ1 type), electron-donating groups are accelerating, leading to a large negative ρ value. In the case of this compound, the 4-nitro group possesses a significantly positive σₚ value, indicating its strong electron-withdrawing capacity through both inductive and resonance effects. This electronic pull delocalizes the negative charge that develops in the transition state of an Sₙ2 reaction, thereby stabilizing it and increasing the reaction rate. For example, studies on the solvolysis of substituted benzyl (B1604629) chlorides have shown a clear trend where electron-withdrawing groups favor an Sₙ2-like mechanism, while strong electron-donating groups promote an Sₙ1 pathway. nih.govnih.govresearchgate.net

| Substituent (X) in X-C₆H₄CH₂Cl | Relative Solvolysis Rate (k/kH) | Hammett σ⁺ Constant |

| 4-OCH₃ | 1500 | -0.78 |

| 4-CH₃ | 13.5 | -0.31 |

| H | 1.00 | 0.00 |

| 4-Cl | 0.77 | +0.11 |

| 3-NO₂ | 0.000074 | +0.67 |

| 4-NO₂ | 0.000037 | +0.79 |

| This table presents illustrative data from the solvolysis of substituted benzyl chlorides to demonstrate the electronic effect of substituents on reactivity. The data is adapted from various sources studying Hammett relationships in benzylic systems and is not specific to this compound. |

The data clearly shows that electron-donating groups (like 4-OCH₃) dramatically increase the rate of solvolysis (indicative of an Sₙ1 mechanism), while electron-withdrawing groups (like 4-NO₂) significantly decrease it. For this compound, the strong electron-withdrawing nature of the nitro group would disfavor the formation of a carbocation, thus promoting an Sₙ2-type mechanism for its reactions with nucleophiles.

Steric Hindrance Influences on Reactivity

While electronic effects play a dominant role, steric hindrance from the substituents around the benzylic carbon also significantly impacts the reactivity of this compound. The chlorine atom, being directly attached to the stereocenter, and the ortho hydrogens of the phenyl ring create a sterically congested environment.

In Sₙ2 reactions, the nucleophile must approach the electrophilic carbon from the backside relative to the leaving group. The presence of bulky groups around the reaction center can impede this approach, thereby slowing down the reaction rate. This phenomenon is known as steric hindrance. For primary and secondary benzylic halides, Sₙ2 reactions are generally facile. However, increasing the steric bulk on the benzylic carbon or on the aromatic ring can shift the mechanism towards Sₙ1 or slow down the Sₙ2 reaction. khanacademy.orgyoutube.com

In the case of this compound, the presence of the chloro group and the phenyl ring at the benzylic carbon makes it a secondary halide. While Sₙ2 reactions are possible, the rate will be sensitive to the size of the incoming nucleophile. Bulky nucleophiles will experience greater steric repulsion, leading to slower reaction rates compared to smaller nucleophiles.

| Nucleophile | Relative Rate of Sₙ2 Reaction (Illustrative) |

| OH⁻ | High |

| CH₃O⁻ | Moderate |

| (CH₃)₃CO⁻ | Low |

| This table provides a qualitative illustration of how the size of the nucleophile is expected to affect the rate of an Sₙ2 reaction with a sterically hindered substrate like this compound. The relative rates are not based on specific experimental data for this compound. |

Intramolecular Interactions and Conformational Effects

The three-dimensional arrangement of atoms in this compound, i.e., its conformation, can also influence its reactivity. The molecule can adopt various conformations by rotation around the C-C single bond connecting the benzylic carbon to the phenyl ring. The relative stability of these conformers is determined by a balance of steric and electronic interactions.

Computational studies on similar ortho-substituted phenylacetates suggest that the molecule will likely adopt a conformation that minimizes steric repulsion between the substituents on the benzylic carbon and the ortho hydrogens of the phenyl ring. unife.it The preferred conformation will orient the bulky chloro and methyl acetate groups away from the plane of the phenyl ring.

Intramolecular interactions, such as dipole-dipole interactions between the C-Cl bond and the C-NO₂ group, can also influence conformational preferences. While a direct intramolecular hydrogen bond is not possible in this molecule, weak C-H···O interactions between the benzylic proton and an oxygen atom of the nitro group might play a minor role in stabilizing certain conformations. Studies on 2-chloro-4-nitro derivatives of other aromatic systems have explored such intramolecular interactions. nih.govresearchgate.net

The conformation of the molecule can affect its reactivity by influencing the accessibility of the electrophilic carbon to the incoming nucleophile. A conformation that sterically shields the backside of the C-Cl bond will be less reactive in an Sₙ2 reaction. Therefore, a complete understanding of the reactivity of this compound requires consideration of the population of different reactive conformers.

| Interaction Type | Potential Effect on Conformation |

| Steric Repulsion (Cl/ester vs. ortho-H) | Favors staggered conformations, pushing substituents out of the phenyl ring plane. |

| Dipole-Dipole (C-Cl vs. C-NO₂) | Influences the relative orientation of these groups. |

| Weak C-H···O interaction | May slightly favor conformations where the benzylic proton is close to the nitro group. |

| This table summarizes the potential intramolecular interactions and their likely influence on the conformational preferences of this compound. |

Applications in Complex Organic Molecule Synthesis

Precursor Role in Heterocyclic Compound Synthesis

Methyl 2-chloro-2-(4-nitrophenyl)acetate serves as a key starting material for synthesizing a range of heterocyclic systems. The interplay between the chloro leaving group, the ester, and the nitro-functionalized aromatic ring allows for various cyclization strategies.

Synthesis of Oxindole (B195798) Scaffolds

A plausible and chemically sound application of this compound is in the synthesis of oxindole derivatives through reductive cyclization. This well-established transformation in organic synthesis is used for related nitrophenyl acetic acid derivatives. nih.govacs.org The process is initiated by the chemical reduction of the aromatic nitro group to an amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ over Palladium) or metals in acidic media (e.g., Fe in acetic acid or SnCl₂ in HCl). organic-chemistry.org

Following the reduction, the newly formed aniline (B41778) derivative undergoes a spontaneous intramolecular nucleophilic cyclization. The aniline nitrogen attacks the adjacent electrophilic carbon, displacing the chlorine atom to forge the five-membered lactam ring characteristic of the oxindole core. This intramolecular version of the Williamson ether synthesis (or in this case, an amination) is an efficient method for ring formation.

Table 1: Proposed Synthesis of Oxindole Derivative

| Reactant | Reagents/Conditions | Product Scaffold |

| This compound | 1. Fe, CH₃COOH (or H₂, Pd/C) 2. Intramolecular cyclization | 5-Amino-2-oxindole derivative |

Incorporation into Quinoline (B57606) Derivatives

The direct synthesis of the quinoline nucleus using this compound as a primary building block in classical named reactions like the Friedländer or Combes syntheses is not extensively documented in scientific literature. nih.govmdpi.com These methods typically require different sets of precursors, such as o-aminoaryl ketones or anilines reacting with β-dicarbonyl compounds. nih.gov However, synthetic strategies involving the reductive cyclization of ortho-nitrophenyl derivatives containing a three-carbon side chain have been successfully employed to construct the quinoline core. organic-chemistry.org While the direct application of this compound is not established, its functional groups make it a potential component in more complex, multi-step synthetic pathways aimed at producing substituted quinoline precursors.

Building Block for Thiazolidinones

This compound is a suitable electrophilic component for the synthesis of thiazolidinone rings, a core structure in many pharmaceutically active compounds. A common method for constructing this heterocycle involves the reaction of an α-halo carbonyl compound with a thioamide or thiourea (B124793). rsc.org

In this reaction, the sulfur atom of a thiourea derivative acts as a nucleophile, attacking the α-carbon of this compound and displacing the chloride ion. The resulting S-alkylated intermediate then undergoes an intramolecular cyclization, where one of the thiourea nitrogens attacks the ester carbonyl. Subsequent elimination of methanol (B129727) leads to the formation of the 4-thiazolidinone (B1220212) ring system, specifically a 2-imino-5-(4-nitrophenyl)thiazolidin-4-one derivative.

Table 2: General Synthesis of Thiazolidinone Derivatives

| Reactants | General Conditions | Product Scaffold |

| This compound + Thiourea | Base (e.g., NaOAc), Alcohol solvent, Heat | 2-Imino-5-(4-nitrophenyl)thiazolidin-4-one |

Synthesis of Benzimidazole-Related Structures

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry. nih.gov While the most common synthesis involves the condensation of o-phenylenediamine (B120857) with aldehydes or carboxylic acids, α-halo esters like this compound offer an alternative route through N-alkylation. researcher.liferesearchgate.netrasayanjournal.co.in

The reaction would proceed by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic α-carbon of the ester, displacing the chloride. researcher.life This step would yield methyl 2-((2-aminophenyl)amino)-2-(4-nitrophenyl)acetate. This intermediate could then undergo a subsequent intramolecular cyclization upon heating, where the second amino group attacks the ester carbonyl, leading to the formation of a 1,3-dihydro-2H-benzimidazol-2-one derivative, a structure closely related to benzimidazole.

Table 3: Proposed Synthesis of Benzimidazolone Structure

| Reactants | General Conditions | Product Scaffold |

| This compound + o-Phenylenediamine | Heat, Polar solvent | 3-(4-Nitrophenyl)-1,3-dihydro-2H-benzimidazol-2-one |

Utilization in Asymmetric Synthesis of Chiral Intermediates

The carbon atom attached to the chlorine in this compound is a prochiral center. The substitution of the chlorine atom can create a chiral center, and if this reaction is controlled by a chiral influence, it can lead to the formation of one enantiomer in excess over the other. This makes the compound a valuable substrate for asymmetric synthesis. acs.org

The development of chiral catalysts, including transition-metal complexes with chiral ligands and small organic molecules (organocatalysts), has enabled highly enantioselective nucleophilic substitutions on α-halo esters. dntb.gov.uanih.gov In a potential application, a chiral catalyst would coordinate to the substrate, creating a chiral environment around the reaction center. The subsequent attack by a nucleophile would be directed to one face of the molecule, leading to the preferential formation of one enantiomer. Such methods are crucial for producing enantiomerically pure intermediates required for the synthesis of modern pharmaceuticals, where a single enantiomer often accounts for all the desired biological activity. acs.org

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple bond-forming events occur in a single reaction vessel without isolating intermediates. encyclopedia.pub This approach significantly enhances synthetic efficiency by reducing waste, saving time, and minimizing purification steps. While specific named MCRs prominently featuring this compound are not extensively documented in dedicated studies, the inherent reactivity of its functional groups makes it a prime candidate for such transformations.

The α-chloro ester functionality is a potent electrophilic site. α-halo esters are well-established alkylating agents and serve as key reactants in classic name reactions that can initiate a cascade sequence. wikipedia.org For instance:

Darzens Condensation: Reaction with a ketone or aldehyde in the presence of a base could form an α,β-epoxy ester (a glycidic ester), which can then undergo further intramolecular reactions. wikipedia.org

Reformatsky Reaction: Treatment with zinc dust generates an organozinc enolate. libretexts.orgwikipedia.org This enolate can react with various electrophiles, and the resulting product could be designed to undergo a subsequent cyclization involving the nitrophenyl group, creating a pathway for complex heterocyclic synthesis in one pot.

The nitro group is another critical functional handle. Nitroalkenes, for example, are exceptionally versatile in cascade reactions for building heterocyclic systems. rsc.orgresearchgate.net Analogously, after an initial reaction at the chloro-substituted carbon, the nitro group in this compound can be transformed, most commonly via reduction to an amine. This newly formed amine can act as an internal nucleophile, triggering a cyclization cascade. For instance, an initial intermolecular substitution of the chloride, followed by nitro group reduction and subsequent intramolecular amide formation, would constitute a powerful cascade for building lactam-containing heterocycles. wikipedia.org

A study on the related compound, methyl-2-(4-chloro-2-nitrophenyl)acrylate, highlights the potential of this scaffold. This molecule was shown to participate in a Diels-Alder reaction, which was followed by hydrolysis in a sequential process to build a complex carbocyclic core. acs.org This demonstrates the principle of using such substituted nitrophenyl derivatives in programmed reaction sequences.

Table 1: Potential Cascade and Multicomponent Reaction Strategies

| Reaction Type | Initiating Step | Subsequent Steps | Potential Product Class |

|---|---|---|---|

| Cascade Reaction | Nucleophilic substitution of chloride (e.g., with an amine) | Reduction of nitro group; intramolecular amidation | Benzodiazepine or quinoxaline (B1680401) derivatives |

| Cascade Reaction | Reformatsky reaction with a keto-nitrile | Intramolecular Thorpe-Ziegler cyclization | Highly substituted carbocycles/heterocycles |

| Multicomponent Reaction | Reaction with an aldehyde and an amine (e.g., Pictet-Spengler type) | Reductive cyclization of the nitro group | Complex tetrahydroisoquinoline scaffolds |

Development of Novel Reagents and Catalysts from its Scaffold

A scaffold is a core chemical structure that can be systematically modified to produce a library of compounds with diverse properties. nih.gov The scaffold of this compound is a trifecta of functionality—the reactive chloride, the modifiable ester, and the versatile nitro group—making it an excellent starting point for generating novel reagents and catalyst precursors.

The α-chloro group serves as a primary point of diversification. It can be readily displaced by a wide array of nucleophiles, such as azides, thiols, or secondary amines, to generate new building blocks that are otherwise difficult to access. wikipedia.org The ester group can be hydrolyzed to the corresponding (4-nitrophenyl)acetic acid or converted to amides, providing another layer of structural diversity. chemicalbook.com (4-Nitrophenyl)acetic acid itself is a recognized intermediate in the synthesis of various compounds, including angiogenesis inhibitors and dyes. chemicalbook.comactylis.com

The most powerful transformation of this scaffold involves the reduction of the nitro group to an aniline. This opens up a vast area of synthetic chemistry. The resulting methyl 2-amino-4-chlorophenylacetate can be:

Acylated or Sulfonylated: To create libraries of amide or sulfonamide derivatives for biological screening.

Diazotized: To introduce other functional groups (e.g., hydroxyl, cyano, or other halides) via Sandmeyer-type reactions.

Used in Heterocycle Synthesis: The amino group can be condensed with carbonyl compounds or other electrophiles to form important heterocyclic cores like indoles or quinolines. wikipedia.orgasianpubs.org

Furthermore, this scaffold is promising for the development of novel catalysts. The reduction of nitrophenols is a benchmark reaction for evaluating the efficiency of new nanocatalysts. researchgate.netnih.gov Beyond this, the scaffold can be transformed into ligands for homogeneous catalysis. For instance, reduction of the nitro group followed by reaction of the resulting amine with a phosphorus-containing electrophile could yield phosphine-amine (P,N) ligands. Such bidentate ligands are crucial in asymmetric catalysis. The phenyl ring itself plays a significant role in the interaction of the catalyst with substrates. lboro.ac.uk

Table 2: Scaffold Modification for Novel Reagents and Catalyst Precursors

| Functional Group | Transformation | Resulting Moiety | Potential Application |

|---|---|---|---|

| α-Chloro | Substitution with NaN₃ | α-Azido ester | Precursor for α-amino acids, "click" reactions nih.gov |

| Ester | Hydrolysis (e.g., with LiOH) | Carboxylic acid | Intermediate for amides, other esters, API synthesis actylis.com |

| Nitro | Reduction (e.g., with SnCl₂ or H₂/Pd) | Aniline | Heterocycle synthesis, ligand precursor wikipedia.org |

| Combined | Nitro reduction, then reaction with Ph₂PCl | Aminophosphine ligand | Homogeneous catalysis |

Contributions to Retrosynthetic Analysis of Complex Targets

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses, which involves mentally deconstructing a target molecule into simpler, commercially available precursors. nih.gov In this process, molecules are broken down at key bonds (disconnections) to reveal hypothetical charged fragments (synthons) and their real-world chemical equivalents (synthetic equivalents).

This compound is a valuable synthetic equivalent for several key synthons. Its utility in retrosynthesis stems from its predictable reactivity and the multiple strategic disconnections it allows.

Electrophilic Synthon: The most straightforward disconnection is at the carbon-chlorine bond. This identifies the molecule as a synthetic equivalent for an electrophilic synthon, specifically a (4-nitrophenyl)acetyl cation derivative. This makes it an ideal choice for alkylating a wide range of nucleophiles, such as enolates, amines, or phenols, to install the (4-nitrophenyl)acetyl moiety.

Nucleophilic Synthon: In the context of a Reformatsky reaction, the molecule functions as a precursor to a nucleophilic zinc enolate synthon. wikipedia.org When planning the synthesis of a β-hydroxy ester, one can retrosynthetically disconnect the Cα-Cβ bond, leading back to an aldehyde/ketone and an α-halo ester like this compound.

4-Aminophenylacetyl Precursor: Perhaps its most powerful role in retrosynthesis is as a stable precursor to the 4-aminophenylacetyl moiety. Many complex pharmaceutical agents and biologically active heterocycles contain an aniline or a related nitrogen-containing ring fused to a benzene (B151609) ring. wikipedia.orgnih.gov A retrosynthetic plan for such a target might involve a late-stage reductive cyclization. The analyst would recognize that the required amino group could be masked as a robust nitro group during earlier, potentially harsh, reaction steps. Therefore, a complex heterocyclic system can be disconnected to reveal an ortho-substituted aminophenylacetic acid derivative, which in turn is traced back to the stable and readily available nitrophenyl precursor.

For example, in planning the synthesis of a complex quinolone, one might envision a Friedländer-type annulation or an intramolecular cyclization. The retrosynthetic analysis would simplify the target to a 2-aminoaryl ketone or ester derivative. This intermediate could be strategically assembled using this compound, where the chloro-ester provides the acetyl fragment via alkylation and the nitro group serves as a masked amino group for the final ring-forming step. This strategic masking avoids issues with the high reactivity of an unprotected aniline group early in the synthesis.

Table 3: Retrosynthetic Disconnections for this compound

| Disconnection | Synthon Represented | Corresponding Reaction |

|---|---|---|

| Cα—Cl Bond | Electrophilic +CH(CO₂Me)(ArNO₂) |

Nucleophilic Substitution (e.g., with enolates) |

| Cα—Cl Bond (with Zn) | Nucleophilic −CH(CO₂Me)(ArNO₂) |

Reformatsky Reaction |

| Aromatic C—N Bond | 4-Aminophenylacetyl moiety | Nitro Group Reduction |

Advanced Analytical and Spectroscopic Research Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For a chiral compound like Methyl 2-chloro-2-(4-nitrophenyl)acetate, a suite of advanced NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to understand its three-dimensional properties.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are fundamental for determining the complex structure of a molecule by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would identify proton-proton (¹H-¹H) coupling networks. For the target molecule, it would primarily confirm the coupling within the 4-nitrophenyl ring, showing correlations between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). rsc.orgrsc.org It would be used to definitively assign which proton signal corresponds to which carbon signal. For instance, the methoxy (B1213986) protons (-OCH₃) would correlate with the methoxy carbon, and the protons on the aromatic ring would correlate with their respective carbons. The single proton at the chiral center (α-carbon) would show a clear correlation to that carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. rsc.org This is crucial for piecing together the molecular skeleton. Key expected correlations would include the methoxy protons to the carbonyl carbon of the ester, and the α-proton to the carbonyl carbon and the carbons of the nitrophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are close to each other, providing insights into the molecule's three-dimensional structure and preferred conformation. rsc.org For example, a NOESY spectrum could show correlations between the α-proton and the ortho-protons of the phenyl ring, helping to define the spatial arrangement around the chiral center.

A hypothetical table of expected 2D NMR correlations is presented below.

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| H-α (methine) | Aromatic Protons (ortho) | C-α | Carbonyl (C=O), Aromatic C1 |

| Aromatic Protons | Other Aromatic Protons | Respective Aromatic Carbons | Other Aromatic Carbons |

| Methoxy Protons | None | Methoxy Carbon | Carbonyl (C=O) |

Dynamic NMR for Conformational Analysis and Rotameric Equilibria

Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena like conformational changes and restricted rotation around single bonds. chemsrc.com For this compound, rotation around the Cα-C(aryl) bond could be hindered due to the steric bulk of the substituents. DNMR experiments, conducted over a range of temperatures, could reveal if different stable conformations (rotamers) exist and at what rate they interconvert. researchgate.net If the rotation is slow on the NMR timescale, separate signals for each rotamer might be observed at low temperatures, which would coalesce into averaged signals as the temperature increases.

Chiral NMR Spectroscopic Methods for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the alpha-carbon, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method to determine the enantiomeric excess (ee) of a chiral sample. bldpharm.comapolloscientific.co.uk This is typically achieved by using a chiral derivatizing agent or a chiral solvating agent. chemicalbook.com These agents interact with the enantiomers to form diastereomeric complexes, which are distinguishable in the NMR spectrum. By integrating the distinct signals corresponding to each diastereomer, a precise quantification of the enantiomeric ratio can be achieved.

Mass Spectrometry for Reaction Pathway Analysis and Fragmentation Studies

Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and elemental composition of a compound and can offer structural insights through the analysis of fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with very high precision (typically to four or five decimal places). This exact mass allows for the unambiguous determination of the molecular formula (C₉H₈ClNO₄). This is a critical step in confirming the identity of a newly synthesized compound and distinguishing it from isomers.

| Property | Theoretical Value |

| Molecular Formula | C₉H₈ClNO₄ |

| Exact Mass | 229.0142 |

| Molecular Weight | 229.62 |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insight

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure of the molecule and its fragmentation pathways. libretexts.org For this compound, characteristic fragmentation patterns would be expected.

Expected Fragmentation Pathways:

Loss of the Methoxy Group: Cleavage of the ester could result in the loss of a methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH).

Loss of the Carbomethoxy Group: Fragmentation could lead to the loss of the entire ester side chain as a •COOCH₃ radical.

Cleavage of the C-Cl Bond: The loss of a chlorine radical (•Cl) is a possible fragmentation pathway.

Fragmentation of the Nitro Group: The nitro group can fragment through the loss of •NO or •NO₂.

A table of potential fragments and their corresponding mass-to-charge ratios (m/z) is provided below.

| Fragment Ion (Structure) | Neutral Loss | Expected m/z |

| [M - •Cl]⁺ | •Cl | 194.04 |

| [M - •OCH₃]⁺ | •OCH₃ | 198.00 |

| [M - •NO₂]⁺ | •NO₂ | 183.03 |

| [C₇H₅ClNO]⁺ | CO, OCH₃ | 154.01 |

| [C₇H₄NO₂]⁺ (nitrophenyl cation) | HCl, COOCH₃ | 122.03 |

Analysis of these fragmentation patterns in an MS/MS experiment would provide strong evidence to confirm the proposed structure of this compound.

X-ray Crystallography for Absolute Stereochemical Assignment and Molecular Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and the absolute configuration of chiral centers. While a crystal structure for this compound has not been reported, studies on related compounds illustrate the utility of this technique.

For instance, the crystal structure of 2-Chloro-N-(4-nitrophenyl)acetamide reveals key intermolecular interactions, such as N—H⋯O hydrogen bonds that link molecules into infinite chains. researchgate.netresearchgate.net These chains are further stabilized by Cl⋯O interactions. researchgate.netresearchgate.net In another related molecule, 1-chloro-2-methyl-4-nitrobenzene, the crystal structure is stabilized by π...π stacking interactions between adjacent benzene (B151609) rings, C–H...O hydrogen bonds, and close Cl...O contacts. researchgate.netrsc.orgmdpi.comresearchgate.net The molecule is nearly planar, with a small dihedral angle of 6.2(3)° between the nitro group and the phenyl ring. researchgate.netrsc.orgmdpi.comresearchgate.net

For the chiral target compound, this compound, X-ray crystallography would be invaluable. It would allow for the unambiguous assignment of the absolute stereochemistry (R or S configuration) at the chiral carbon atom. Furthermore, it would reveal the preferred conformation of the molecule, including the torsion angles between the phenyl ring, the ester group, and the substituents on the chiral center.

Table 1: Representative Crystallographic Data for Related Compounds

| Compound Name | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| 2-Chloro-N-(4-nitrophenyl)acetamide | Orthorhombic | Pbca | Intermolecular N—H⋯O hydrogen bonds, Cl⋯O short contacts. researchgate.netresearchgate.net |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Interaction Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is essential for identifying functional groups and probing intermolecular interactions within a molecule's crystal lattice.

For this compound, characteristic vibrational bands would be expected for the nitro group (NO₂), the ester carbonyl group (C=O), the C-Cl bond, and the aromatic ring. Based on analyses of similar structures, the following assignments can be predicted:

NO₂ Vibrations: The asymmetric and symmetric stretching vibrations of the nitro group are typically strong in the IR spectrum and appear in the regions of 1500-1560 cm⁻¹ and 1330-1360 cm⁻¹, respectively. researchgate.net

Carbonyl (C=O) Stretching: The ester carbonyl group would exhibit a strong, characteristic absorption band, typically in the range of 1735-1750 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹.

Aromatic Ring Vibrations: C-H stretching vibrations for the aromatic ring typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region.

In a study of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, which also contains a nitrophenyl group, characteristic bands for the nitro group were clearly identified. researchgate.net Similarly, FT-IR analysis of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide showed prominent peaks for N-H stretching (3365 cm⁻¹), C=O stretching (1710 cm⁻¹), and N-O stretching of the nitro group (1559 and 1334 cm⁻¹). mdpi.com These examples underscore how vibrational spectroscopy provides a detailed fingerprint of a molecule's functional groups.

Table 2: Predicted IR Absorption Regions for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500-1560 |

| Nitro (NO₂) | Symmetric Stretch | 1330-1360 |

| Ester Carbonyl (C=O) | Stretch | 1735-1750 |

| Alkyl Halide (C-Cl) | Stretch | 600-800 |

| Aromatic (C-H) | Stretch | >3000 |

Spectrophotometric Methods for Kinetic Studies and Reaction Monitoring

Spectrophotometric methods, particularly UV-Vis spectroscopy, are widely used to monitor reaction kinetics by observing changes in the concentration of chromophore-containing species over time. The 4-nitrophenyl group in this compound is a strong chromophore, making this technique highly suitable for studying its reactions.

For example, the hydrolysis of p-nitrophenyl acetate (B1210297) is a classic experiment where the progress of the reaction is monitored by measuring the increase in absorbance from the released p-nitrophenolate ion at around 400 nm under basic conditions. A similar approach could be used to study the hydrolysis or other nucleophilic substitution reactions of this compound.

Kinetic-spectrophotometric methods have been developed for various compounds. A sensitive method for determining ketoprofen (B1673614) involves an oxidative coupling reaction that produces a highly colored product, which is then quantified by its absorbance. nih.gov The reaction rate is dependent on the concentration of the reactants, allowing for kinetic analysis. nih.gov This principle could be adapted to study reactions involving this compound, where its reaction with a specific reagent could lead to a new, colored product whose formation can be monitored spectrophotometrically. Such studies would provide valuable data on reaction rates, mechanisms, and the influence of various parameters like pH and temperature.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it ideal for studying molecules of this size.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) of the molecule, particularly rotation around single bonds, to identify the global energy minimum structure. This information is fundamental to understanding the molecule's physical and chemical properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity. For Methyl 2-chloro-2-(4-nitrophenyl)acetate, FMO analysis would pinpoint the distribution of these orbitals, revealing the most likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color spectrum to denote different potential values. Red regions indicate negative electrostatic potential, rich in electrons and prone to electrophilic attack, while blue regions signify positive potential, which are electron-poor and susceptible to nucleophilic attack. An MEP map for this compound would clearly illustrate the reactive sites, highlighting the electron-rich oxygen atoms of the nitro and ester groups and any electron-deficient regions.

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical calculations are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and any intermediates, a potential energy surface for a reaction can be constructed. Crucially, this involves locating the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, therefore, the rate of the reaction. For reactions involving this compound, such as hydrolysis or nucleophilic substitution, transition state calculations would clarify whether the mechanism is concerted or stepwise and identify the rate-determining step.

Quantum Chemical Analysis of Reactivity and Selectivity

Beyond reaction mechanisms, quantum chemistry can quantify factors that govern chemical reactivity and selectivity.

Brønsted and Hammett Correlations from Theoretical Data

The Brønsted and Hammett equations are linear free-energy relationships that correlate reaction rates with acidity/basicity and electronic substituent effects, respectively. While traditionally determined experimentally, computational methods can generate the necessary data (such as proton affinities or atomic charges) to construct theoretical Brønsted and Hammett plots. These theoretical correlations for a series of reactions involving derivatives of this compound could provide deep insights into the electronic demands of the reaction and the nature of the transition state, corroborating findings from mechanistic studies.

Alpha-Effect Investigations

The alpha-effect is a well-established phenomenon in organic chemistry that describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom (in the alpha-position) possessing lone pair electrons. wikipedia.org This effect leads to a positive deviation from the Brønsted-type correlation, which relates the nucleophilicity of a series of nucleophiles to their basicity. universiteitleiden.nl For a nucleophile exhibiting the alpha-effect, its reaction rate is significantly faster than would be predicted based on its pKa alone. wikipedia.org

Theoretical investigations into the alpha-effect aim to elucidate its origins, which are still a subject of debate. The main theories proposed to explain this phenomenon include:

Ground-state destabilization: This theory suggests that repulsion between the lone pairs on the nucleophilic atom and the adjacent alpha-atom raises the energy of the ground state of the nucleophile, thereby reducing the activation energy of the reaction. universiteitleiden.nl

Transition-state stabilization: An alternative view is that the alpha-atom with its lone pair stabilizes the transition state of the reaction, thus lowering the activation barrier. wikipedia.org

Product stability: This theory posits that the products of the reaction involving an alpha-nucleophile are particularly stable.

Solvent effects: The role of the solvent in modulating the magnitude of the alpha-effect is also a critical consideration in theoretical studies. illinois.edu

Recent computational studies have proposed that for a nucleophile to exhibit an alpha-effect, it must satisfy two key criteria: a small highest occupied molecular orbital (HOMO) lobe on the nucleophilic center to minimize steric repulsion, and a sufficiently high HOMO energy to ensure a small energy gap with the lowest unoccupied molecular orbital (LUMO) of the electrophile. universiteitleiden.nlnih.gov

A hypothetical computational study could, for instance, compare the reaction barriers for the nucleophilic acyl substitution of this compound with a standard nucleophile and an alpha-nucleophile. The results of such a study could be presented in a table comparing the calculated activation energies.

Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Substitution on this compound

| Nucleophile | Type | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Methoxide (B1231860) | Normal | 25.4 |

| Hydrazine (B178648) | Alpha-nucleophile | 18.2 |

| Hydroxylamine | Alpha-nucleophile | 19.5 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. elifesciences.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules and the influence of the surrounding environment, such as a solvent. mdpi.comnih.gov

For a molecule like this compound, MD simulations could be employed to investigate several aspects of its behavior in different solvents:

Solvation Structure: Understanding how solvent molecules arrange themselves around the solute is crucial for explaining its solubility and reactivity. MD simulations can reveal the specific interactions, such as hydrogen bonding or dipole-dipole interactions, between the solute and solvent molecules.

Conformational Dynamics: The ester and the phenyl ring in this compound can rotate around single bonds. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers for interconversion between them in a given solvent.

Transport Properties: MD simulations can be used to calculate macroscopic properties such as diffusion coefficients, which describe how the molecule moves through a solvent.

Despite the broad applicability of molecular dynamics simulations in chemistry and biology rsc.org, specific MD studies focusing on the solvent effects and dynamic behavior of this compound have not been reported in the scientific literature. Such a study would contribute to a better understanding of how this molecule behaves in solution, which is fundamental for predicting its reactivity and potential applications.

An illustrative example of data that could be generated from an MD simulation is the radial distribution function (RDF), which describes the probability of finding a solvent atom at a certain distance from a solute atom.

Table 2: Illustrative Radial Distribution Function Peak Distances for a Hypothetical MD Simulation of this compound in Water

| Solute Atom | Solvent Atom (Water) | First Peak Distance (Å) |

|---|---|---|

| Carbonyl Oxygen | Hydrogen | 1.8 |

| Nitro Oxygen | Hydrogen | 1.9 |

| Chlorine | Oxygen | 3.5 |

This table contains illustrative data to demonstrate the type of information that can be obtained from MD simulations. Specific data for the target compound is not available.

In Silico Prediction of Spectroscopic Parameters for Experimental Validation

In silico prediction of spectroscopic parameters involves the use of computational methods, particularly quantum chemistry calculations, to simulate the spectroscopic properties of a molecule. nih.gov These predictions are invaluable for aiding in the interpretation of experimental spectra and for the structural elucidation of new compounds. researchgate.netnih.gov

For this compound, several spectroscopic techniques are crucial for its characterization, and their parameters can be predicted computationally:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the chemical shifts (δ) of ¹H and ¹³C nuclei, as well as spin-spin coupling constants (J). These predictions can help in the assignment of experimental NMR spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, resulting in a theoretical IR spectrum. This can be compared with an experimental spectrum to identify characteristic functional groups, such as the carbonyl (C=O) of the ester and the nitro (NO₂) group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of a molecule can be calculated to predict the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum. This is particularly relevant for molecules with chromophores, such as the nitrophenyl group in the target compound.

While in silico methods for predicting spectroscopic parameters are well-established mdpi.comosti.govresearchgate.net, specific computational studies detailing the predicted spectroscopic data for this compound are not found in the available literature. Such a study would be a useful resource for chemists working with this compound, providing a theoretical benchmark for experimental measurements.